![molecular formula C14H20BrNO3S B3268258 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine CAS No. 477305-67-2](/img/structure/B3268258.png)
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine
Overview
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine, also known as BMS-204352, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BMS-204352 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.
Mechanism of Action
Target of Action
The primary targets of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine are currently unknown. This compound is a derivative of 5-Bromo-2-methoxybenzenesulfonyl chloride , which is a benzenesulfonyl chloride derivative . Benzenesulfonyl chloride derivatives are known to be versatile intermediates in organic synthesis and can react with a wide range of functional groups . .
Mode of Action
The mode of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine is not well-documented. Given its structural similarity to 5-Bromo-2-methoxybenzenesulfonyl chloride, it may share similar reactivity. Benzenesulfonyl chloride derivatives are electrophiles that can react with nucleophiles, leading to the formation of sulfonamides . .
Biochemical Pathways
As a derivative of 5-Bromo-2-methoxybenzenesulfonyl chloride, it may be involved in the synthesis of various organic compounds . .
Result of Action
Given its structural similarity to 5-Bromo-2-methoxybenzenesulfonyl chloride, it may share similar reactivity and potential effects . .
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine is its relatively low potency, which may limit its effectiveness as a therapeutic agent in humans.
Future Directions
There are several potential future directions for research on 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine, including further exploration of its therapeutic potential in treating addiction and other neurological disorders, as well as the development of more potent derivatives of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine in humans, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders, and its potential therapeutic applications in treating addiction and other disorders make it a promising candidate for further development. However, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine in humans and to develop more potent derivatives of this compound.
Scientific Research Applications
1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine has been extensively studied for its potential use in treating various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. The selective antagonism of the dopamine D3 receptor by 1-(5-Bromo-2-methoxybenzenesulfonyl)-2-ethylpiperidine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising therapeutic agent for treating addiction in humans.
properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-ethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3S/c1-3-12-6-4-5-9-16(12)20(17,18)14-10-11(15)7-8-13(14)19-2/h7-8,10,12H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPVKCWDVYHGNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-ethylpiperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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